molecular formula C21H14O4 B611865 Xylarianaphthol-1 CAS No. 1620084-30-1

Xylarianaphthol-1

Cat. No.: B611865
CAS No.: 1620084-30-1
M. Wt: 330.34
InChI Key: WJWZJXZBHYSKCI-UHFFFAOYSA-N
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Description

Xylarianaphthol-1 is a dinaphthofuran derivative first isolated from a marine sponge-associated fungus of the order Xylariales (strain 05FI52) collected in Indonesia . Its structure comprises two naphthofuran moieties linked via a furan ring, forming a unique polycyclic framework (Figure 42 in ). This compound exhibits significant bioactivity, notably activating the p21 promoter in human osteosarcoma MG63 cells in a dose-dependent manner, independent of p53 signaling .

Synthetically, this compound is prepared through a K₂CO₃-mediated C–O coupling of 1,5-naphthalenediol methyl ether with brominated quinone, followed by reduction with Na₂S₂O₄ and selective fluorination . This pathway highlights its complex heterocyclic architecture and the challenges in replicating its natural biosynthesis .

Properties

CAS No.

1620084-30-1

Molecular Formula

C21H14O4

Molecular Weight

330.34

IUPAC Name

4-Methoxydinaphtho[1,2-b:1',2'-d]furan-5,8-diol

InChI

InChI=1S/C21H14O4/c1-24-16-7-3-5-12-19-13-9-8-11-4-2-6-14(22)18(11)21(13)25-17(19)10-15(23)20(12)16/h2-10,22-23H,1H3

InChI Key

WJWZJXZBHYSKCI-UHFFFAOYSA-N

SMILES

OC1=C2C(OC)=CC=CC2=C3C4=CC=C5C=CC=C(O)C5=C4OC3=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xylarianaphthol1;  Xylarianaphthol 1;  Xylarianaphthol-1

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • Xylarianaphthol-1’s dinaphthofuran core distinguishes it from simpler benzofuran derivatives like coumestrol or pimpinellin .
  • Unlike polyketides (e.g., lindgomycin) or cyclopiazonic acid derivatives (e.g., amycolactam), this compound lacks extended alkyl chains or nitrogenous rings .

Functional and Mechanistic Comparisons

Functional Distinctions :

  • This compound uniquely activates p21 without relying on p53, a rare trait among cell cycle regulators . In contrast, compounds like rubicordifolin (a benzofuran from Rubia cordifolia) induce cytotoxicity via p53-dependent pathways .
  • Lindgomycin and amycolactam exhibit antimicrobial and cytotoxic activities, respectively, but lack the specific cell cycle modulation seen in this compound .
  • Pimpinellin’s antifungal action contrasts with this compound’s mammalian cell-targeted effects .

Pharmacological Potential and Limitations

  • This compound : Its p21 activation offers promise in cancers with p53 mutations. However, poor solubility and complex synthesis may hinder development .
  • Coumestrol : While structurally simpler, its estrogenic activity raises safety concerns for long-term use .
  • Lindgomycin: High efficacy against MRSA is notable, but polyketide instability remains a challenge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xylarianaphthol-1
Reactant of Route 2
Xylarianaphthol-1

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